Heptamethyleneimine itself is not directly mentioned in the provided papers, but derivatives of heptamethyleneimine, such as heptamethine cyanines and heptanolamines, have been studied extensively due to their unique properties and potential applications. Heptamethine cyanines are a class of compounds known for their near-infrared imaging capabilities, while heptanolamines have been investigated for their cardiovascular effects. These compounds have shown promise in various fields, including medical imaging, drug delivery, and as therapeutic agents.
Heptamethine cyanines are known to aggregate when conjugated to biomolecules, which can lead to nonemissive properties. To address this, a new class of heptamethine cyanines has been developed with peripheral substituents that resist aggregation. These include short polyethylene glycol chains and a substituted alkyl ether, which prevent H-aggregation and result in brighter signals for both in vitro and in vivo applications1.
Heptamethine cyanine dyes (HMCDs) have been found to possess tumor-targeting abilities, which are primarily attributed to their uptake by organic anion transporting polypeptides (OATPs) that are overexpressed in cancer tissues. HMCDs have shown moderate cytotoxicity and can form albumin adducts, which help retain them in tumor tissue. Their organelle selectivity and near-infrared absorption and emission make them valuable for biomedical imaging and fluorescence-guided tumor surgery. Conjugating anti-tumor agents to HMCDs has led to the development of novel drugs that could potentially overcome drug resistance and systemic toxicity2.
Heptanolamines, such as heptaminol and methylheptaminol, have been suggested as myocardial stimulants due to their cardiotonic actions. Their mechanism of action is similar to that of catecholamines, with an indirect sympathomimetic action likely due to the release of endogenous catecholamines. This action is long-lasting and is abolished by cocaine, indicating that the sympathomimetic effect is significant in their pharmacological activity3.
Heptaene antibiotics, such as heptamycin, have been studied for their antifungal properties. Heptamycin inhibits the oxidation of certain substrates by yeast cells, such as pyruvate and lactate, by blocking their penetration into the cell. It also inhibits anaerobic glycolysis and phosphate uptake by yeast cells, suggesting that its fungistatic effect is mainly due to the prevention of phosphate uptake4.
The development of aggregation-resistant heptamethine cyanines has significant implications for medical imaging, as they provide brighter and more reliable signals. The tumor-targeting capabilities of HMCDs, along with their organelle selectivity, make them promising candidates for fluorescence-guided tumor surgery and as theranostic agents for cancer treatment12.
Heptanolamines' sympathomimetic effects and cardiotonic actions suggest their potential use as myocardial stimulants. However, their mechanism of action indicates that they may not be suitable for patients with certain cardiovascular conditions, and further research is needed to fully understand their therapeutic potential3.
The mode of action of heptaene antibiotics like heptamycin provides insights into developing new antifungal treatments. By inhibiting key metabolic processes in yeast cells, such as phosphate uptake, these compounds offer a novel approach to combat fungal infections4.
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3